(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
Description
The compound "(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate" features a benzofuran core with a ketone group at position 3 and a 4-chlorobenzenesulfonate ester at position 5. The Z-configured benzylidene moiety at position 2 is substituted with a 4-isopropyl group, contributing to its hydrophobic character.
Properties
Molecular Formula |
C24H19ClO5S |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C24H19ClO5S/c1-15(2)17-5-3-16(4-6-17)13-23-24(26)21-12-9-19(14-22(21)29-23)30-31(27,28)20-10-7-18(25)8-11-20/h3-15H,1-2H3/b23-13- |
InChI Key |
MQLKFGGNNIBZEY-QRVIBDJDSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the benzofuran core and a suitable aldehyde or ketone.
Sulfonation: The final step involves the sulfonation of the benzofuran derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Substitution: The benzylidene and sulfonate groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an alkaline phosphatase inhibitor , which is significant in treating conditions such as bone diseases and cancer. In vitro studies have shown that it exhibits potent inhibitory activity with an IC50 value of approximately 1.055 ± 0.029 μM , outperforming standard inhibitors like potassium dihydrogen phosphate (IC50 = 2.80 ± 0.065 μM) . This inhibition can modulate biochemical pathways crucial for cellular functions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. Its sulfonate group is believed to enhance its interaction with microbial membranes, leading to increased efficacy against bacterial strains, including resistant ones .
Material Science
The compound's unique structure allows it to be used in the development of advanced materials, particularly in organic electronics and photonic devices. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Environmental Applications
Research indicates potential applications in environmental remediation, particularly in the degradation of pollutants. The compound can be utilized as a catalyst in oxidative reactions that break down hazardous organic substances .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
Substituent Effects on Physicochemical Properties
- Hydrophobicity vs.
- Electronic Effects : The 4-chloro group in the sulfonate ester (electron-withdrawing) increases stability against hydrolysis relative to the electron-donating 4-methoxy group in Compound B .
- Steric and Conformational Influence : The bulky 2,3,4-trimethoxybenzylidene group in Compound A may restrict rotational freedom, whereas the smaller methanesulfonate in Compound C allows for more flexible molecular packing .
Computational Similarity Assessments
- Tanimoto Coefficients : Binary fingerprint-based methods (e.g., Tanimoto) quantify similarity by comparing predefined chemical features. The target’s chloro-sulfonate group distinguishes it from analogs with methoxy or carboxylate esters, yielding moderate similarity scores .
- Graph-Based Comparisons : Subgraph matching (e.g., GEM-Path) reveals higher structural overlap with Compound B due to shared sulfonate esters, though differences in benzylidene substituents reduce exact matches .
Research Findings and Implications
- Synthetic Accessibility : Compounds with methoxy or heterocyclic benzylidene groups (e.g., Compound B) often require multistep syntheses involving mercaptoacetic acid or anhydrous zinc chloride, as seen in .
- Stability Trends : Sulfonate esters (target, Compounds B, C) exhibit greater hydrolytic stability than carboxylates (Compound A), critical for prolonged shelf-life in pharmaceutical formulations .
Biological Activity
The compound (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (CAS Number: 929411-95-0) is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article examines the biological activity of this compound, supported by relevant data tables and research findings.
The molecular formula of the compound is with a molecular weight of 434.5 g/mol. It features a complex structure that includes a benzofuran moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 929411-95-0 |
Antimicrobial Activity
Research indicates that compounds similar to (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate exhibit varying degrees of antimicrobial activity. A study on benzofuran derivatives demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against yeast like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Candida albicans | 16 µg/mL |
| (2Z)-3-oxo... | Escherichia coli | Not active |
Anticancer Properties
The anticancer potential of benzofuran derivatives has been documented in several studies. These compounds often exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The structure–activity relationship (SAR) analysis suggests that modifications in the benzofuran structure can enhance anticancer activity.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 15 |
| Compound D | A549 | 20 |
| (2Z)-3-oxo... | PC3 | 12 |
The mechanism through which (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammation and cell proliferation. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced inflammatory responses .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antibacterial properties of several benzofuran derivatives against a panel of pathogens. The results indicated that certain modifications to the benzofuran ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : In vitro studies have shown that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
